N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide
Description
This compound features a benzothiazole ring fused with a dihydro-1,3-benzothiazol-2-ylidene moiety, substituted with 5,6-dimethoxy and prop-2-yn-1-yl groups. The (2Z)-configuration denotes the stereochemistry of the imine bond. The 5-nitrofuran-2-carboxamide group introduces electron-withdrawing nitro and carboxamide functionalities, likely influencing reactivity and biological activity. While direct synthetic details are absent in the provided evidence, analogous compounds (e.g., ) suggest coupling reactions involving carboxamide formation and cyclization steps under reflux conditions with sodium acetate or CDI coupling agents .
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O6S/c1-4-7-19-10-8-12(24-2)13(25-3)9-14(10)27-17(19)18-16(21)11-5-6-15(26-11)20(22)23/h1,5-6,8-9H,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWZGLARWMJFOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N(C(=NC(=O)C3=CC=C(O3)[N+](=O)[O-])S2)CC#C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base.
Introduction of the Prop-2-ynyl Group: The prop-2-ynyl group can be introduced via a Sonogashira coupling reaction, where the benzothiazole derivative is reacted with propargyl bromide in the presence of a palladium catalyst.
Formation of the Nitrofuran Moiety: The nitrofuran moiety can be synthesized by nitration of furan-2-carboxylic acid, followed by coupling with the benzothiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with reduced nitro groups.
Substituted Derivatives: Compounds with different functional groups replacing the nitro group.
Scientific Research Applications
N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to the presence of the nitrofuran moiety.
Industrial Processes: It can be used as a precursor for the synthesis of other complex organic molecules.
Biological Research: The compound is investigated for its potential effects on various biological pathways and its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. Additionally, the benzothiazole ring can interact with nucleic acids, potentially leading to inhibition of DNA synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
Benzothiazole vs. Thiazolo-Pyrimidine Derivatives
- Target Compound : The benzothiazole core is fused with a dihydro-1,3-benzothiazol-2-ylidene system, providing rigidity and conjugation.
- Analog () : Compounds 11a/b (thiazolo[3,2-a]pyrimidine) feature a pyrimidine-thiazole fused system. The pyrimidine ring introduces additional hydrogen-bonding sites compared to the benzothiazole .
Benzofuran Derivatives ()
- The benzofuran-carbohydrazide derivatives (e.g., N-(5-ethylamino-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide) replace sulfur with oxygen, reducing electron-deficient character but enhancing metabolic stability .
Substituent Effects
*Calculated based on molecular formulas.
Isomerism and Stereochemistry
- Z-Isomer Prevalence: The target compound’s (2Z)-configuration aligns with compound 10-b (), a Z-isomer of 3-(5-nitrofuran)propenone. Z-isomers often exhibit distinct biological activities due to restricted rotation and spatial arrangement .
Biological Activity
N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. The structure features a benzothiazole core, which is known for its diverse pharmacological properties, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes a nitrofuran moiety and a benzothiazole derivative. The molecular formula is , indicating the presence of multiple functional groups that contribute to its biological activity.
Antimicrobial Properties
Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance:
- Mechanism of Action : These compounds may disrupt bacterial cell wall synthesis or inhibit specific metabolic pathways, leading to cell death.
Anticancer Activity
Several studies have explored the anticancer potential of benzothiazole derivatives:
- In vitro Studies : Compounds similar to the target compound have shown cytotoxic effects against various cancer cell lines. For example, derivatives have been tested against MCF-7 (breast cancer) and A549 (lung cancer) cells, revealing IC50 values in the micromolar range.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzothiazole Derivative A | MCF-7 | 15.4 |
| Benzothiazole Derivative B | A549 | 22.3 |
Enzyme Inhibition
The compound may also act as an enzyme inhibitor:
- Target Enzymes : Research indicates potential inhibition of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical in neurodegenerative diseases.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| AChE | Competitive | 0.264 |
| MAO-B | Reversible | 0.212 |
Case Studies
-
Anticancer Activity : A study conducted on a series of benzothiazole derivatives demonstrated their efficacy against various cancer cell lines. The derivatives exhibited selective toxicity towards cancer cells while sparing normal cells.
"The results suggest that benzothiazole derivatives can be further modified to enhance their anticancer properties."
-
Antimicrobial Testing : Another study evaluated the antimicrobial effects of similar compounds against Gram-positive and Gram-negative bacteria. The findings indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range.
"These findings underscore the potential of benzothiazole-based compounds as antimicrobial agents."
The proposed mechanism for the biological activities of N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yll)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide involves:
- Enzyme Interaction : Binding to active sites of target enzymes leading to inhibition.
- Cell Cycle Disruption : Inducing apoptosis in cancer cells by interfering with cellular signaling pathways.
Q & A
Basic: What are the key considerations in designing a synthetic route for this compound?
Answer:
The synthesis involves multi-step organic reactions, prioritizing functional group compatibility and regioselectivity. Key steps include:
- Benzothiazole Ring Formation : Cyclization of substituted 2-aminothiophenol derivatives with propargyl aldehydes under acidic conditions to establish the core structure .
- Nitrofuran Coupling : Amidation or carboxamide linkage via coupling reagents (e.g., EDC/HOBt) under inert atmospheres to minimize nitro group reduction .
- Propargyl Group Introduction : Use of alkyne-containing electrophiles in SN2 reactions, with temperature control (0–25°C) to avoid side reactions .
Critical Parameters : Solvent polarity (e.g., DMF for polar intermediates), stoichiometric ratios (1.2–1.5 equivalents for coupling steps), and purification via column chromatography (silica gel, hexane/EtOAc gradients).
Basic: Which spectroscopic and analytical techniques are critical for confirming its structure and purity?
Answer:
- NMR Spectroscopy : 1H/13C NMR to verify Z-configuration of the benzothiazole-imine bond and propargyl substitution patterns. Aromatic protons in the dimethoxybenzothiazole region (δ 6.8–7.2 ppm) and nitrofuran protons (δ 8.1–8.3 ppm) are diagnostic .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with nitro group loss .
- HPLC-PDA : Purity assessment using reverse-phase C18 columns (acetonitrile/water gradients) with UV detection at λ = 254 nm (nitrofuran absorption) .
Basic: What preliminary assays are recommended to evaluate its antimicrobial potential?
Answer:
- Agar Dilution Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 1–256 µg/mL. Include nitrofuran derivatives as positive controls .
- MIC Determination : Use broth microdilution in Mueller-Hinton media, with resazurin as a viability indicator. Monitor nitroreductase-mediated activation via fluorescence .
- Cytotoxicity Screening : Parallel assays on mammalian cell lines (e.g., HEK293) to assess selectivity (IC50 vs. MIC ratios) .
Advanced: How can researchers resolve contradictions in biological activity data across different assays?
Answer:
- Assay Variability Mitigation : Standardize inoculum density (CFU/mL) and growth phase (mid-log phase) in antimicrobial tests .
- Orthogonal Validation : Combine enzymatic assays (e.g., nitroreductase inhibition) with whole-cell studies to distinguish direct target effects from metabolic interference .
- Data Normalization : Express activity relative to internal controls (e.g., ciprofloxacin for bacteria) and account for solvent effects (DMSO ≤1% v/v) .
Advanced: What computational strategies are effective for identifying molecular targets?
Answer:
- Molecular Docking : Use AutoDock Vina to screen against bacterial nitroreductase (PDB: 1YAH) and eukaryotic kinases. Prioritize binding poses with hydrogen bonds to the nitro group and benzothiazole sulfur .
- MD Simulations : Simulate ligand-enzyme complexes (GROMACS, 100 ns trajectories) to assess stability of key interactions (e.g., π-stacking with Phe residues) .
- Pharmacophore Modeling : Define essential features (nitro group, propargyl spacing) using Schrödinger’s Phase to guide analog design .
Advanced: How can regioselectivity be optimized during propargyl group introduction?
Answer:
- Directing Groups : Install temporary protecting groups (e.g., Boc on the benzothiazole nitrogen) to steer alkyne addition to the 3-position .
- Metal Catalysis : Use Cu(I)-catalyzed click chemistry for regioselective cycloaddition with azides, monitored by TLC (Rf shift from 0.3 to 0.6 in EtOAc/hexane) .
- Solvent Effects : Polar aprotic solvents (e.g., DCE) enhance electrophilic substitution at the benzothiazole’s electron-rich positions .
Advanced: What methodologies assess stability under physiological or experimental conditions?
Answer:
- Forced Degradation Studies : Expose to pH extremes (1–13), UV light (254 nm), and oxidants (H2O2). Monitor nitro group reduction via HPLC retention time shifts .
- Plasma Stability Assays : Incubate with mouse plasma (37°C, 24 hr) and quantify parent compound loss using LC-MS/MS .
- Thermal Analysis : DSC/TGA to determine decomposition thresholds (>200°C typical for nitrofurans) .
Advanced: How to design structure-activity relationship (SAR) studies for benzothiazole derivatives?
Answer:
-
Systematic Substitution : Synthesize analogs with variations in:
-
Correlation Analysis : Use PLS regression to link descriptors (Hammett σ, molar refractivity) with MIC values .
-
Crystallography : Resolve co-crystals with target enzymes to map critical binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
